Cas no 164461-18-1 (Pyren-1-ylboronic Acid)

Pyren-1-ylboronic Acid 化学的及び物理的性質
名前と識別子
-
- Pyren-1-ylboronic acid
- PYRENE-1-BORONIC ACID
- 1-PYRENEBORONIC ACID
- 1-Pyreneboronic Acid (contains varying amounts of Anhydride)
- 1-Pyreneboronic acid, 1-Pyrenylboronic acid
- 1-Pyrenylboronic acid
- 1-Boronopyrene
- 1-Pyrenyboronic acid
- 1-Pyrenylboronic aci
- Pyren-1-ylboronic acid
- Pyrene-1-boronic acid >=95.0%
- 1-Pyreneboronic acid, 1-Pyrenylboronic acid
- 1-pyrenyl boronic acid
- (pyren-1-yl)boronic acid
- Boronic acid, 1-pyrenyl-
- Boronic acid, B-1-pyrenyl-
- 1-Pyrene boronic acid
- pyreneboronic acid
- PubChem16490
- KSC173S2N
- MWEKPLLMFXIZOC-UHFFFAOYSA-N
- BBL103871
- STL557681
- AK
- J-524083
- J-010142
- pyren-1-ylboronicacid
- AKOS015840457
- Pyrene-1-boronic acid, >=95.0%
- YSSJ01086
- 1-Pyreneboronic Acid, (contains varying amounts of Anhydride)
- GS-6482
- pyren-1-ylboronic acid;1-Pyreneboronic Acid
- MFCD04974062
- 164461-18-1
- DTXSID60408164
- FT-0653019
- CS-W010239
- FD14070
- pyren-1-boronic acid
- A810568
- P1625
- AB21450
- AM808106
- SCHEMBL224652
- C16H11BO2
- SY022635
- DB-019339
- DB-009247
- Pyren-1-ylboronic Acid
-
- MDL: MFCD04974062
- インチ: 1S/C16H11BO2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,18-19H
- InChIKey: MWEKPLLMFXIZOC-UHFFFAOYSA-N
- ほほえんだ: O([H])B(C1C([H])=C([H])C2C([H])=C([H])C3C([H])=C([H])C([H])=C4C([H])=C([H])C=1C=2C4=3)O[H]
計算された属性
- せいみつぶんしりょう: 246.08521g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 回転可能化学結合数: 1
- どういたいしつりょう: 246.08521g/mol
- 単一同位体質量: 246.08521g/mol
- 水素結合トポロジー分子極性表面積: 40.5Ų
- 重原子数: 19
- 複雑さ: 346
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.35
- ゆうかいてん: 247-251 °C (lit.)
- ふってん: 509.4℃ at 760 mmHg
- フラッシュポイント: 261.9±25.4 °C
- 屈折率: 1.804
- すいようせい: Slightly soluble in water.
- PSA: 40.46000
- LogP: 2.26380
- ようかいせい: 未確定
Pyren-1-ylboronic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: 24/25
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
Pyren-1-ylboronic Acid 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
Pyren-1-ylboronic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-250809-1g |
Pyrene-1-boronic acid, |
164461-18-1 | ≥95.0 % | 1g |
¥376.00 | 2023-09-05 | |
Chemenu | CM135855-5g |
Pyren-1-ylboronic acid |
164461-18-1 | 95%+ | 5g |
$58 | 2022-09-29 | |
TRC | P989928-100mg |
Pyren-1-ylboronic Acid |
164461-18-1 | 100mg |
$ 65.00 | 2022-06-03 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H64211-250mg |
Pyrene-1-boronic acid, 95% |
164461-18-1 | 95% | 250mg |
¥408.00 | 2023-03-14 | |
YAN FENG KE JI ( BEI JING ) Co., Ltd. | H89907-5g |
Pyren-1-ylboronic Acid |
164461-18-1 | 96% | 5g |
¥960 | 2023-09-19 | |
eNovation Chemicals LLC | D379448-5g |
1-Pyrenylboronic acid |
164461-18-1 | 97% | 5g |
$370 | 2024-05-24 | |
Cooke Chemical | A6774212-25G |
Pyrene-1-boronic acid |
164461-18-1 | 95% | 25g |
RMB 717.60 | 2025-02-21 | |
abcr | AB250428-100 g |
1-Pyreneboronic acid (contains varying amounts of Anhydride), 95%; . |
164461-18-1 | 95% | 100 g |
€624.70 | 2023-07-20 | |
Ambeed | A109255-10g |
Pyren-1-ylboronic acid |
164461-18-1 | 97% | 10g |
$33.0 | 2025-02-21 | |
Ambeed | A109255-250mg |
Pyren-1-ylboronic acid |
164461-18-1 | 97% | 250mg |
$7.0 | 2025-02-21 |
Pyren-1-ylboronic Acid サプライヤー
Pyren-1-ylboronic Acid 関連文献
-
Suguru Ito,Genki Katada,Tomohiro Taguchi,Izuru Kawamura,Takashi Ubukata,Masatoshi Asami CrystEngComm 2019 21 53
-
Maria Ejlersen,Chenguang Lou,Yogesh S. Sanghvi,Yitzhak Tor,Jesper Wengel Chem. Commun. 2018 54 8003
-
Husniye Ardic Alidagi,Süreyya O?uz Tümay,Ahmet ?enocak,?mer Faruk ?iftbudak,Bünyemin ?o?ut,Serkan Ye?ilot New J. Chem. 2019 43 16738
-
Bertrand Reuillard,Alan Le Goff,Michael Holzinger,Serge Cosnier J. Mater. Chem. B 2014 2 2228
-
Thanachart Techajaroonjit,Supawadee Namuangruk,Narid Prachumrak,Vinich Promarak,Mongkol Sukwattanasinitt,Paitoon Rashatasakhon RSC Adv. 2016 6 56392
-
A-monrat Thangthong,Narid Prachumrak,Ruangchai Tarsang,Tinnagon Keawin,Siriporn Jungsuttiwong,Taweesak Sudyoadsuk,Vinich Promarak J. Mater. Chem. 2012 22 6869
-
Oleksandr Bezvikonnyi,Dalius Gudeika,Dmytro Volyniuk,Juozas V. Grazulevicius,Gintautas Bagdziunas New J. Chem. 2018 42 12492
-
8. Determination of hypochlorite by quenching the fluorescence of 1-pyrenylboronic acid in tap waterYusheng Yuan,Xin Huang,Shaopu Liu,Jidong Yang,Ruilin Duan,Xiaoli Hu RSC Adv. 2016 6 3393
-
Yan Li,Miroslav Hodak,Wenchang Lu,J. Bernholc Nanoscale 2017 9 1687
-
Wanhua Wu,Jifu Sun,Shaomin Ji,Wenting Wu,Jianzhang Zhao,Huimin Guo Dalton Trans. 2011 40 11550
Pyren-1-ylboronic Acidに関する追加情報
Pyren-1-ylboronic Acid: A Comprehensive Overview
Pyren-1-ylboronic Acid, also known by its CAS number 164461-18-1, is a versatile and intriguing compound that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. This boronic acid derivative is characterized by its unique structure, which combines the aromaticity of a pyrene ring with the reactivity of a boronic acid group. In this article, we will delve into the properties, applications, and recent advancements associated with Pyren-1-ylboronic Acid, highlighting its significance in modern chemical research.
The molecular structure of Pyren-1-ylboronic Acid consists of a pyrene moiety—a fused polycyclic aromatic hydrocarbon—linked to a boronic acid group (-B(OH)₂). This combination endows the compound with both electronic and structural features that make it highly valuable in various chemical reactions. The pyrene ring contributes to the compound's stability and aromaticity, while the boronic acid group facilitates nucleophilic substitution reactions, making it an ideal substrate for cross-coupling reactions such as the Suzuki-Miyaura coupling.
Recent studies have demonstrated the potential of Pyren-1-ylboronic Acid in the synthesis of advanced materials, particularly in the development of organic semiconductors and optoelectronic devices. Researchers have exploited its ability to form stable π-conjugated systems, which are essential for achieving high charge carrier mobility in these materials. For instance, a 2023 study published in Nature Materials highlighted how incorporating Pyren-1-ylboronic Acid into polymer frameworks significantly enhanced the electronic properties of organic field-effect transistors (OFETs), paving the way for next-generation flexible electronics.
In addition to its role in materials science, Pyren-1-ylboronic Acid has found applications in medicinal chemistry. Its ability to participate in palladium-catalyzed cross-couplings has enabled the construction of complex molecular architectures with potential therapeutic applications. A notable example is its use in synthesizing bioactive compounds that target specific receptors involved in cancer and neurodegenerative diseases. A 2023 paper in JACS reported that derivatives of Pyren-1-ylboronic Acid exhibited promising anti-proliferative activity against various cancer cell lines, underscoring its potential as a lead compound for drug development.
The synthesis of Pyren-1-ylboronic Acid typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. One common approach involves the coupling of pyrene derivatives with boron reagents under palladium catalysis, followed by purification steps to isolate the pure product. Recent advancements in catalytic systems have improved the efficiency and scalability of these reactions, making large-scale production more feasible.
Beyond its direct applications, Pyren-1-ylboronic Acid serves as a valuable building block for constructing more complex molecules. Its compatibility with various functional groups allows chemists to design molecules with tailored properties for specific applications. For example, researchers have used it as an intermediate in synthesizing fluorescent probes for bioimaging applications, leveraging its inherent fluorescence properties derived from the pyrene moiety.
In conclusion, Pyren-1-yli Boronic Acid (CAS No. 164461–18–1) stands out as a multifaceted compound with significant implications across diverse areas of chemistry and materials science. Its unique combination of structural features and reactivity continues to drive innovative research and practical applications. As ongoing studies explore new synthetic routes and functionalizations, it is likely that this compound will play an increasingly important role in advancing both academic research and industrial applications.
164461-18-1 (Pyren-1-ylboronic Acid) 関連製品
- 98-80-6(Phenylboronic acid)
- 4612-28-6(1,3-benzenediboronicacid)
- 654664-63-8(Triphenylen-2-ylboronic acid)
- 13922-41-3(1-Naphthylboronic acid)
- 100622-34-2(9-Anthraceneboronic acid)
- 68572-87-2(9-Phenanthreneboronic Acid)
- 251659-87-7
- 141981-64-8(2-Anthraceneboronic Acid)
- 22871-75-6(Naphthalene-1,4-diboronic Acid)
- 32316-92-0(2-Naphthylboronic acid)
